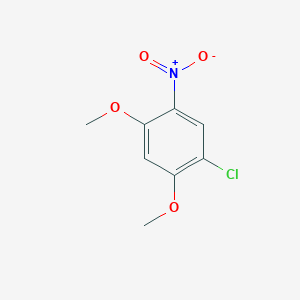

1-Chloro-2,4-dimethoxy-5-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2,4-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIDXJUMYYOXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059482 | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-21-1 | |

| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNE3D7GP2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Established Synthetic Pathways for the Core Structure

The synthesis of the 1-Chloro-2,4-dimethoxy-5-nitrobenzene structure can be achieved through several distinct and reliable chemical routes. These pathways focus on building the molecule by introducing the chloro, methoxy (B1213986), and nitro substituents in a controlled, regioselective manner.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a foundational strategy for functionalizing benzene (B151609) rings. This approach typically involves the nitration or chlorination of a pre-substituted dimethoxybenzene derivative. The directing effects of the existing substituents are paramount in controlling the position of the incoming electrophile.

A highly plausible route begins with the commercially available precursor, 1-chloro-2,4-dimethoxybenzene. The two methoxy groups (-OCH₃) are powerful activating, ortho-para directing groups, while the chlorine atom is a deactivating, ortho-para director. The combined electronic influence of the two methoxy groups overwhelmingly directs the incoming electrophile. Nitration of this substrate using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com The position C-5 is ortho to the C-4 methoxy group and para to the C-2 methoxy group, making it the most electronically favorable site for substitution. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) which is attacked by the electron-rich aromatic ring. askfilo.com

| Starting Material | Reagents | Key Transformation | Product |

| 1-Chloro-2,4-dimethoxybenzene | HNO₃, H₂SO₄ | Nitration | This compound |

The reactivity of the benzene ring towards electrophilic substitution is significantly influenced by the nature of the substituents already present. quora.com Activating groups increase the reaction rate compared to benzene, whereas deactivating groups decrease it. msu.edu In this case, the strong activation by the methoxy groups facilitates the nitration step.

Nucleophilic Aromatic Substitution Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for substrates bearing strong electron-withdrawing groups, which activate the ring towards attack by nucleophiles. youtube.com The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For the synthesis of this compound, a potential SNAr strategy could involve a precursor such as 1,4-dichloro-2-nitrobenzene. This compound can undergo nucleophilic substitution where a methoxide ion displaces the chloride that is ortho or para to the activating nitro group. wikipedia.org For instance, reaction with one equivalent of sodium methoxide (NaOCH₃) can yield 4-chloro-2-nitroanisole (4-chloro-1-methoxy-2-nitrobenzene). wikipedia.org A subsequent, though more complex and less direct multi-step sequence involving a second methoxylation and nitration could theoretically lead to the target compound.

A more direct, though hypothetical, SNAr route could start from a precursor like 2,4-dichloro-5-nitroanisole. Here, the chlorine at the C-4 position is activated by the para-nitro group and could be displaced by a methoxide nucleophile. The success of SNAr reactions is highly dependent on the presence of potent electron-withdrawing groups, typically nitro groups, positioned ortho or para to a suitable leaving group. nih.govresearchgate.net

Diazotization and Sandmeyer-Type Reactions

One of the most versatile and reliable methods for introducing a chlorine atom onto a specific position of an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This multi-step process begins with an aromatic amine (aniline derivative), which is converted into a diazonium salt, followed by a copper(I)-catalyzed substitution. libretexts.orgorganic-chemistry.org

The logical precursor for this synthesis is 2,4-dimethoxy-5-nitroaniline . The synthesis proceeds in two main steps:

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt group (-N₂⁺Cl⁻).

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). orgsyn.org The copper(I) salt catalyzes the displacement of the diazonio group by a chloride ion, with the evolution of nitrogen gas (N₂), a thermodynamically favorable process. lscollege.ac.in

This sequence is a powerful tool in aromatic chemistry as it allows for substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org Detailed procedures for analogous transformations, such as the synthesis of 1-chloro-3-methoxy-2-nitrobenzene from its corresponding aniline (B41778), have been reported, demonstrating the viability of this approach. chemicalbook.com

| Starting Material | Step 1 Reagents (Diazotization) | Step 2 Reagents (Sandmeyer) | Product |

| 2,4-Dimethoxy-5-nitroaniline | NaNO₂, HCl (aq) | CuCl | This compound |

Reductive Chlorination Strategies

Direct, single-step reductive chlorination is not a standard or common method for the synthesis of this class of compounds. The term is more accurately applied to strategies where a reduction is a key step within a multi-step sequence leading to the final chlorinated product.

In this context, a "reductive strategy" can be seen as an enabling step for other transformations. For example, the synthesis of the necessary precursor for the Sandmeyer reaction, 2,4-dimethoxy-5-nitroaniline, can itself be achieved through a reductive pathway. One could start with 2,4-dimethoxy-1,5-dinitrobenzene and selectively reduce one of the two nitro groups to an amine. This selective reduction is a common challenge in organic synthesis but can often be achieved with specific reagents or controlled reaction conditions.

Alternatively, the reduction of a nitro group can be used to convert a deactivating, meta-directing substituent into a strongly activating, ortho-para-directing amino group. msu.edu This change in electronic properties can be exploited to direct a subsequent chlorination step, although achieving the specific substitution pattern of the target molecule via this route would be complex and likely suffer from regioselectivity issues.

Synthesis of Analogs and Derivatives of this compound

Once the core structure of this compound is obtained, its functional groups can be chemically modified to produce a variety of analogs and derivatives. These transformations are key to creating new molecules with potentially different physical, chemical, or biological properties.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) involves the transformation of one functional group into another. For this compound, the nitro, chloro, and methoxy groups are all potential sites for modification.

Reduction of the Nitro Group: The most common and straightforward FGI is the reduction of the nitro group to a primary amine (-NH₂). This transformation is fundamental in organic synthesis and can be accomplished using various reducing agents. Common methods include:

Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).

Dissolving metal reductions (e.g., Tin (Sn) or Iron (Fe) in acidic medium like HCl).

This reaction converts this compound into 5-chloro-2,4-dimethoxyaniline , a valuable building block for synthesizing more complex molecules like dyes or pharmaceutical intermediates.

Substitution of the Chloro Group: While the chloro group is a leaving group, its displacement via nucleophilic aromatic substitution (SNAr) on this specific molecule is challenging. For SNAr to be efficient, the leaving group typically needs to be positioned ortho or para to a strong electron-withdrawing group. In this case, the nitro group is meta to the chlorine, providing only weak activation. Therefore, replacing the chlorine with other nucleophiles (e.g., -OH, -OR', -NHR) would likely require harsh reaction conditions.

Cleavage of Methoxy Ethers: The methoxy groups can be converted into hydroxyl groups (phenols) by ether cleavage. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this transformation. Depending on the conditions, one or both methoxy groups could be demethylated, leading to the synthesis of various chloronitrophenol derivatives.

| Derivative | Starting Material | Reagents | Transformation |

| 5-Chloro-2,4-dimethoxyaniline | This compound | SnCl₂, HCl or H₂/Pd | Reduction of nitro group |

| 2-Chloro-5-nitrobenzene-1,4-diol | This compound | BBr₃ or HBr | Demethylation of both methoxy groups |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave radiation to heat solvents and reactants directly and efficiently, leading to a rapid increase in temperature. For the synthesis of substituted nitroaromatics like this compound, this method can be particularly beneficial.

The primary advantages of using microwave irradiation include drastically reduced reaction times, often from hours to mere minutes. nih.govresearchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and improved yields. nih.gov Furthermore, microwave-assisted synthesis can enhance the regioselectivity in certain reactions, such as nucleophilic aromatic substitution (SNAr), by accelerating specific kinetic pathways. The technique is considered a green chemistry approach because it often leads to cleaner reactions with fewer byproducts and reduces energy consumption. nih.gov

Table 1: Advantages of Microwave-Assisted Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Rapid Heating | Direct interaction of microwaves with polar molecules in the reaction mixture. | Reduces reaction times significantly, increasing throughput. nih.govresearchgate.net |

| Increased Yields | Uniform and efficient heating can minimize the formation of degradation products. | Improves the overall efficiency of the synthetic process. nih.gov |

| Enhanced Selectivity | Can accelerate desired reaction pathways over undesired ones. | Leads to purer products and simplifies purification. |

| Energy Efficiency | Heats the reaction vessel's contents directly without heating the apparatus itself. | Lowers overall energy consumption compared to conventional methods. |

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a foundational approach to chemical synthesis that aims to design products and processes that minimize the use and generation of hazardous substances. jocpr.com This philosophy is integral to the modern design of synthetic routes for industrial chemicals.

Catalyst System Development for Sustainable Synthesis

A core principle of green chemistry is the use of catalysis to replace stoichiometric reagents. rsc.org Catalysts, used in small amounts, can facilitate reactions multiple times, thereby reducing waste significantly compared to stoichiometric reagents that are consumed in the reaction.

In the synthesis of nitroaromatic compounds, traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, generating large volumes of acidic waste. rsc.org The development of sustainable catalyst systems focuses on alternatives:

Solid Acid Catalysts: Zeolites, clays, and solid supported acids are being explored to replace liquid acids like sulfuric acid. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying workup and reducing waste streams.

Solvent Selection and Minimization in Synthesis

Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for the largest portion of mass in a reaction and subsequent workup. nih.gov Green chemistry principles advocate for the careful selection and minimization of solvents.

The ideal "green" solvent is non-toxic, non-flammable, readily available from renewable sources, and biodegradable. Water is often considered an excellent green solvent. The hierarchy of preference generally moves from water and supercritical fluids (like CO2) to benign organic solvents like ethanol (B145695), and away from halogenated hydrocarbons (e.g., dichloromethane) and other volatile organic compounds (VOCs). whiterose.ac.uk

Strategies for sustainable solvent use in synthesis include:

Solvent Reduction: Designing processes that are more concentrated or, ideally, solvent-free.

Solvent Replacement: Substituting hazardous solvents with safer alternatives. For example, 2,2,5,5-Tetramethyloxolane (TMO) has been explored as a substitute for traditional solvents in various chemical transformations. whiterose.ac.uk

Solvent Recycling: Incorporating steps to recover and reuse solvents within the manufacturing process.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.com It provides a theoretical measure of how much waste a reaction generates.

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Different types of chemical reactions have inherently different atom economies. rsc.org Addition and rearrangement reactions are highly atom-economical as they incorporate all reactant atoms into the final product, theoretically achieving 100% atom economy. nih.govresearchgate.net In contrast, substitution and elimination reactions are inherently less atom-economical because they produce byproducts that are not part of the desired molecule. nih.gov

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | General Transformation | Inherent Byproducts | Typical Atom Economy |

|---|---|---|---|

| Addition | A + B → C | None | High (often 100%) rsc.org |

| Rearrangement | A → B | None | 100% nih.gov |

| Substitution | A-B + C → A-C + B | Yes (Leaving Group B) | Moderate to Low rsc.org |

| Elimination | A-B → A + B | Yes (Product B) | Low nih.gov |

The synthesis of this compound typically involves an electrophilic aromatic substitution (nitration), which is a substitution reaction and thus not 100% atom-economical. Optimizing reaction efficiency involves not only maximizing the theoretical atom economy by choosing appropriate reaction types but also maximizing the practical yield and minimizing waste through other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which account for solvents, reagents, and purification steps. nih.govwhiterose.ac.uk

Reaction Mechanisms and Chemical Reactivity of 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-chloro-2,4-dimethoxy-5-nitrobenzene, owing to the activating effect of the nitro group. This reaction proceeds via a well-established addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (the chloro substituent), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comqorganica.es

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex

Step 2: Elimination of the Leaving Group and Ring Re-aromatization

The feasibility and rate of the SNAr reaction are profoundly influenced by the electronic nature of the substituents on the benzene (B151609) ring. For a nucleophilic attack to occur, the ring must be electron-deficient. qorganica.eslibretexts.org

Electron-Withdrawing Group (-NO2): The nitro group at the C-5 position is the key activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. qorganica.es Crucially, it is positioned para to the chloro leaving group at C-1. This specific orientation allows for the direct delocalization and stabilization of the negative charge of the intermediate anion, which is a critical factor for the reaction to proceed. youtube.comlibretexts.org Without such a strongly activating group, SNAr reactions on aryl chlorides require extremely harsh conditions. qorganica.es

Leaving Group (-Cl): The chloro group is a moderately good leaving group in SNAr reactions.

The synergistic effect of these groups makes the C-1 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form the Meisenheimer complex. nih.gov The stability of this intermediate is therefore paramount to the reaction's kinetics. In the case of this compound, the negative charge of the anionic intermediate is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group.

This delocalization can be represented by several resonance structures, with the most significant contributor showing the charge on the nitro group. This distribution of the negative charge onto the highly electronegative oxygen atoms provides substantial stabilization, lowering the activation energy for the formation of the Meisenheimer complex. youtube.comqorganica.es

Rate = k[Aryl Halide][Nucleophile]

Studies on similar dinitrochlorobenzene systems have confirmed this kinetic profile. arkat-usa.orgresearchgate.net The reaction rate is sensitive to the nucleophile's strength and the solvent's nature. researchgate.net Thermodynamically, the reaction is generally favorable as it results in the formation of a stable, re-aromatized benzene ring and the expulsion of a chloride ion. The stability of the final product drives the reaction forward from the intermediate state. While some modern studies suggest certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, the addition-elimination pathway via a stable Meisenheimer complex is the widely accepted model for highly activated systems like this one. nih.gov

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on this compound is expected to be very slow and challenging. The reactivity of a benzene ring towards electrophiles is governed by the net electronic effect of its substituents. libretexts.org

The molecule has two available positions for substitution: C-3 and C-6. The directing influence of each substituent on these positions is summarized below.

| Substituent | Type | Directing Effect |

| -NO2 (at C-5) | Strong Deactivator | meta-director (to C-1, C-3) |

| -Cl (at C-1) | Weak Deactivator | ortho, para-director (to C-2, C-4, C-6) |

| -OCH3 (at C-2) | Strong Activator | ortho, para-director (to C-1, C-3, C-5) |

| -OCH3 (at C-4) | Strong Activator | ortho, para-director (to C-3, C-5) |

Regioselectivity: The directing effects of the substituents are in conflict.

Attack at C-3: This position is favored by the directing effects of the nitro group (meta), the C-2 methoxy (B1213986) group (ortho), and the C-4 methoxy group (ortho).

Attack at C-6: This position is favored by the directing effect of the chloro group (ortho).

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH2), a common and synthetically useful transformation. Catalytic hydrogenation is the most efficient and environmentally benign method for this conversion. nih.gov

Catalytic hydrogenation involves the reaction of the nitroaromatic compound with molecular hydrogen (H2) on the surface of a metal catalyst, such as palladium, platinum, or nickel. chemistrytalk.org The reaction proceeds through a series of intermediates, although they are typically not isolated.

Two primary mechanistic pathways are considered for the hydrogenation of nitrobenzenes:

Direct Route (Haber Mechanism): This is the most accepted pathway and involves the stepwise addition of hydrogen. The nitro group (-NO2) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). nih.gov

Ph-NO2 → Ph-NO → Ph-NHOH → Ph-NH2

Condensation Route: This pathway involves the reaction between the nitroso and hydroxylamine (B1172632) intermediates to form an azoxy intermediate (Ph-N=N(O)-Ph), which is subsequently hydrogenated through azo (Ph-N=N-Ph) and hydrazo (Ph-NH-NH-Ph) species before finally cleaving to form two molecules of the aniline (B41778). nih.gov

The specific mechanism can be influenced by the catalyst, solvent, and reaction conditions. researchgate.net For non-noble metals like nickel, some studies suggest a different pathway involving the initial dissociation of the N–O bonds on the catalyst surface. rsc.org

A significant consideration in the hydrogenation of this particular molecule is the potential for a side reaction: hydrodehalogenation , where the chloro substituent is also replaced by a hydrogen atom. Catalysts like palladium are known to promote this side reaction. acs.org Therefore, achieving high chemoselectivity for the reduction of the nitro group while preserving the chloro group requires careful selection of the catalyst and optimization of reaction conditions. researchgate.net For instance, modified Pt catalysts or specific catalyst supports have been shown to improve selectivity in the hydrogenation of other chloronitrobenzene derivatives. researchgate.netrsc.org

Hydrazine (B178648) Hydrate (B1144303) Reduction Pathways

The reduction of this compound using hydrazine hydrate (N₂H₄·H₂O) is a prominent example of catalytic transfer hydrogenation. nih.gov In this reaction, hydrazine hydrate serves as the hydrogen donor in the presence of a metal catalyst to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂), yielding 5-amino-1-chloro-2,4-dimethoxybenzene. This method is often preferred over traditional catalytic hydrogenation due to its operational simplicity and avoidance of high-pressure hydrogen gas. organic-chemistry.org

The process generally involves refluxing the substrate with hydrazine hydrate in a suitable solvent, such as methanol (B129727) or ethanol (B145695), in the presence of a catalyst. google.com Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. nih.govorganic-chemistry.org The reaction's chemoselectivity is a critical aspect; under controlled conditions, the nitro group can be reduced without causing hydrogenolysis (reductive cleavage) of the carbon-chlorine bond. nih.govorganic-chemistry.org

The general pathway for the reduction of a nitroarene like this compound by hydrazine on a catalyst surface is believed to proceed through intermediate species such as nitroso and hydroxylamino derivatives before the final amine is formed. researchgate.net The efficiency and selectivity of the reduction can be influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the amount of hydrazine hydrate used. organic-chemistry.orggoogle.com For instance, higher temperatures and pressures can sometimes lead to dehalogenation, where the chloro group is also removed. organic-chemistry.org

A Chinese patent describes a process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) (an isomer of the target product) using hydrazine hydrate catalytic reduction. google.com The process involves using an alcohol solvent at temperatures between 65-85°C with a specialized iron-based catalyst. google.com This demonstrates the industrial applicability of this reduction method for chloro-dimethoxy-nitrobenzene isomers.

| Parameter | Condition | Outcome | Reference |

| Reactant | This compound | - | - |

| Reagent | Hydrazine hydrate (N₂H₄·H₂O) | Reduction of the nitro group | nih.gov |

| Catalyst | Palladium on Carbon (Pd/C) | High efficiency and selectivity | nih.govorganic-chemistry.org |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Reaction medium | google.com |

| Temperature | Reflux (e.g., 80°C) | Promotes reaction rate | nih.govgoogle.com |

| Product | 5-Amino-1-chloro-2,4-dimethoxybenzene | Selective reduction | nih.gov |

Other Transformation Reactions

Besides reduction with hydrazine hydrate, this compound undergoes other significant transformation reactions, primarily centered on the reduction of the nitro group to form the corresponding aniline, which is a valuable synthetic intermediate.

Catalytic Hydrogenation: A widely used industrial method for the reduction of chloronitroaromatic compounds is catalytic hydrogenation with molecular hydrogen (H₂). google.com This process typically involves reacting the substrate in a liquid phase at elevated temperature and pressure in the presence of a heterogeneous catalyst. google.comgoogle.com For the structurally similar isomer, 4-chloro-2,5-dimethoxynitrobenzene, processes have been patented that utilize a platinum-on-carbon catalyst. google.comgoogle.com The reduction is carried out in an aromatic solvent like toluene (B28343) or xylene at temperatures ranging from 80°C to 110°C. google.comgoogle.com The reaction conditions are carefully controlled to ensure high yield and purity of the resulting 4-chloro-2,5-dimethoxyaniline. chemicalbook.com The selectivity of this method is crucial to prevent the undesired reductive dehalogenation. google.com

Reduction with Metal Powders: Another established method for the reduction of nitroarenes is the use of metal powders in an appropriate solvent system. Zinc powder, in a mixed solvent of ethanol and water, has been successfully used to prepare 2,5-dimethoxy-4-chloro-aniline from its nitro precursor. researchgate.net The reaction is often facilitated by the addition of an acid, like glacial acetic acid, or a salt, such as ammonium (B1175870) chloride, to activate the metal and protonate intermediates. researchgate.net This method provides a cost-effective alternative to catalytic hydrogenation with precious metals, with reported yields for the isomeric product reaching over 91%. researchgate.net The general procedure involves stirring the nitro compound with the metal powder until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). niscpr.res.inniscpr.res.in

The resulting amine, 5-amino-1-chloro-2,4-dimethoxybenzene, is a key intermediate in the synthesis of dyes and pigments. The amino group can undergo a variety of further reactions, such as diazotization, allowing for the introduction of other functional groups or the formation of azo compounds.

| Reaction Type | Reagents & Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Platinum-on-carbon (Pt/C), Toluene/Xylene, 80-110°C, 5-50 atm | 5-Amino-1-chloro-2,4-dimethoxybenzene | google.comgoogle.com |

| Metal Powder Reduction | Zinc powder, Ethanol/Water, Glacial Acetic Acid | 5-Amino-1-chloro-2,4-dimethoxybenzene | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact placement of substituents on the benzene (B151609) ring can be determined.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a total of eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy (B1213986) groups.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to electron-withdrawing groups (like the nitro and chloro groups) will be deshielded and appear at higher chemical shifts. Specifically, the carbon bearing the nitro group (C5) and the carbon bearing the chloro group (C1) are expected to be significantly downfield. Carbons attached to the electron-donating methoxy groups (C2 and C4) will be shifted upfield relative to unsubstituted benzene. The remaining aromatic carbons (C3 and C6) will also have distinct chemical shifts based on their positions relative to the various substituents. The two methoxy carbons will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1-Cl | Downfield |

| C2-OCH₃ | Downfield (relative to unsubstituted benzene) |

| C3-H | Upfield |

| C4-OCH₃ | Downfield (relative to unsubstituted benzene) |

| C5-NO₂ | Downfield |

| C6-H | Upfield |

| C2-OCH₃ | Upfield (alkoxy region) |

| C4-OCH₃ | Upfield (alkoxy region) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the nitro, methoxy, chloro, and aromatic functionalities.

The most prominent and diagnostic peaks will be those of the nitro group, which typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. The C-O bonds of the two methoxy groups will also give rise to strong stretching vibrations. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic region. The C-Cl bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | Strong, ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | Strong, ~1340 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| Methoxy (C-O) | Stretch | Strong, ~1250 and ~1050 |

| C-Cl | Stretch | ~800-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) in the EI-MS spectrum of this compound would confirm its molecular weight of approximately 217.61 g/mol . Due to the presence of chlorine, the molecular ion peak would exhibit a characteristic isotopic pattern, with a smaller peak at M+2 that is about one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this compound would include the loss of a nitro group (-NO₂), a methyl radical (-CH₃) from a methoxy group, or a formyl radical (-CHO) from a methoxy group. Subsequent fragmentations could involve the loss of the second methoxy group or the chlorine atom.

Table 4: Expected Key Ions in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

| ~217/219 | [C₈H₈ClNO₄]⁺ | Molecular Ion (M⁺) with isotopic pattern |

| ~202/204 | [M - CH₃]⁺ | Loss of a methyl radical |

| ~171/173 | [M - NO₂]⁺ | Loss of a nitro group |

| ~187/189 | [M - CH₂O]⁺ | Loss of formaldehyde from a methoxy group |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS studies on this compound are not readily found in the literature, this technique would be highly suitable for its analysis, particularly in complex mixtures.

Using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS would be expected to show a prominent protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight with high accuracy. The chromatographic separation would provide information on the purity of the compound and could be used to quantify it in various samples. The retention time in a reversed-phase HPLC system would be indicative of its polarity.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The initial step in solving a crystal structure involves determining the crystal system and space group. nih.gov The crystal system classifies the crystal based on the symmetry of its unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal structure, including all translational, rotational, and reflectional symmetry elements. The determination of the crystal system and space group for this compound would define the packing of its molecules in the crystal lattice and the symmetry relationships between them. This information is fundamental for the subsequent detailed structural analysis.

Molecular Conformation and Planarity Analysis

An analysis of the torsion angles would reveal the degree of rotation of the methoxy and nitro groups with respect to the aromatic ring. This is important as steric hindrance between adjacent substituents can force these groups out of the plane of the benzene ring, which can, in turn, affect the electronic properties of the molecule. The planarity analysis would provide a quantitative measure of how flat the benzene ring is and whether there are any significant distortions from an ideal hexagonal geometry.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are held together by a network of intermolecular interactions. rsc.orgrsc.org X-ray crystallography allows for a detailed investigation of these interactions, which govern the crystal packing and influence the physical properties of the material, such as melting point and solubility. For this compound, a variety of intermolecular interactions would be expected.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used for the separation, identification, and quantification of components in a mixture. torontech.commoravek.com These methods are widely employed in the pharmaceutical and chemical industries for purity assessment and quality control. moravek.com

For this compound, both HPLC and UPLC can be utilized to determine its purity by separating it from any starting materials, by-products, or degradation products. While specific, detailed analytical methods for this compound were not found in the conducted searches, the general principles of these techniques can be readily applied.

A typical HPLC or UPLC method for a moderately polar compound like this compound would likely employ a reverse-phase stationary phase, such as a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The main difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC utilizes columns with sub-2 µm particles and operates at much higher pressures than conventional HPLC. creative-proteomics.comnih.gov This results in significantly faster analysis times, higher resolution, and improved sensitivity. researchgate.net

Computational and Theoretical Investigations of 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These in silico methods can predict molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) Studies on Electronic Structure

A typical DFT study on 1-chloro-2,4-dimethoxy-5-nitrobenzene would involve optimizing the molecule's geometry to find its lowest energy conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers could calculate key electronic properties. This would include mapping the electrostatic potential (ESP) to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. The distribution of electron density would be heavily influenced by the interplay between the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups and the electron-donating methoxy (B1213986) (-OCH₃) groups.

Molecular Orbital Analysis

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO would likely be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would be expected to be centered on the electron-deficient nitrobenzene (B124822) portion. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Properties (Note: The following data is illustrative and not based on published results.)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 to -3.5 eV | Indicates electron-accepting ability |

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can simulate vibrational frequencies corresponding to infrared (IR) and Raman spectra, identifying characteristic peaks for the C-Cl, C-O, and N-O bonds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, predicting the absorption maxima (λ_max) in the UV-Visible spectrum.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could provide insights into the behavior of this compound over time, particularly its interactions with solvents or biological macromolecules. By simulating the molecule's movement and conformational changes, researchers could understand its solvation properties, diffusion characteristics, and how it might orient itself within a larger system, such as the active site of an enzyme.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Should this compound be identified as a scaffold for developing new bioactive compounds, Quantitative Structure-Activity Relationship (QSAR) modeling would be a valuable tool. By synthesizing a series of derivatives with varied substituents and measuring their biological activity, a mathematical model could be developed. This model would correlate specific molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with activity, enabling the prediction of the potency of new, unsynthesized derivatives and guiding further chemical modifications.

Reaction Mechanism Simulations and Transition State Analysis

Computational studies are invaluable for elucidating chemical reaction mechanisms. For this compound, this could involve simulating its behavior in common reactions, such as nucleophilic aromatic substitution. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism. A key part of this analysis is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the reaction's activation energy and, consequently, its rate. Such simulations would clarify the regioselectivity and reactivity of the compound.

Solvation Effects on Molecular Stability and Reactivity

Theoretical studies on structurally related nitroaromatic compounds indicate that solvents can significantly impact properties such as dipole moments, absorption spectra, and the energies of frontier molecular orbitals, which in turn affect the molecule's reactivity in different chemical environments. For instance, polar solvents would be expected to stabilize the ground state of polar molecules like this compound, potentially altering reaction pathways and rates compared to nonpolar solvents. However, without specific computational studies, any discussion of these effects on the title compound remains speculative.

Due to the absence of detailed research findings, no data tables on solvation energies, solvent-dependent molecular orbital energies, or other relevant computational parameters for this compound can be provided.

Applications of 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

1-Chloro-2,4-dimethoxy-5-nitrobenzene is recognized as a key intermediate in the construction of more complex molecular architectures. ontosight.ai The presence of multiple functional groups on the benzene (B151609) ring provides several reaction sites that can be selectively addressed to build intricate structures. The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions such as diazotization, acylation, or alkylation. The chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.

The interplay of the electronic effects of the substituents governs the reactivity of the aromatic ring. The methoxy (B1213986) groups activate the ring towards electrophilic substitution, while the nitro group deactivates it. This differential reactivity can be exploited to achieve regioselective transformations, a crucial aspect in the multi-step synthesis of complex target molecules. While specific examples of highly complex natural product synthesis starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a starting material in medicinal chemistry and drug discovery programs.

Building Block for Heterocyclic Compounds

A significant application of this compound and its isomers lies in their use as precursors for the synthesis of heterocyclic compounds. The strategic placement of the nitro and chloro groups allows for the construction of fused ring systems. For instance, reduction of the nitro group to an aniline (B41778), followed by reaction with a suitable partner, can lead to the formation of various heterocyclic cores.

A pertinent example, although not directly employing this compound, is the synthesis of phenazine (B1670421) derivatives. Research has shown that nonsymmetrically substituted 2-nitroanilines can be coupled with 1-bromo-2-nitrobenzene (B46134) derivatives through a Buchwald-Hartwig amination reaction. acs.org Subsequent reduction of the nitro groups and cyclization yields the phenazine scaffold. acs.org This methodology suggests a viable synthetic route where a derivative of this compound could be utilized to produce highly substituted phenazines, which are a class of compounds with interesting electronic and biological properties.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Heterocycle |

| Substituted 2-nitroaniline | Substituted 1-bromo-2-nitrobenzene | Buchwald-Hartwig Amination | Phenazine Derivative |

Precursor for Pharmaceutical Intermediates

Chloronitrobenzene derivatives are fundamental building blocks in the pharmaceutical industry. ontosight.aioecd.org They serve as starting materials for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The functional groups on this compound allow for its elaboration into more complex structures that form the core of various therapeutic agents.

For example, a study on the synthesis of novel antidiabetic agents involved the use of a structurally related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide. nih.gov This highlights the utility of the chloronitrobenzoyl scaffold in the development of bioactive molecules. The reduction of the nitro group to an amine is a common step in these synthetic sequences, leading to key aniline intermediates that can be further modified.

| Starting Material Class | Synthetic Transformation | Target Compound Class | Potential Therapeutic Area |

| Chloronitrobenzoic Acid Derivatives | Sulfonylation, Amidation | Substituted Benzamides | Antidiabetic |

Synthesis of Advanced Materials and Functional Molecules

The application of this compound extends beyond pharmaceuticals into the realm of materials science and functional molecules.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable properties. The synthesis of COFs relies on the use of rigid organic building blocks (monomers) that can form strong covalent bonds in a predictable manner. While the direct use of this compound as a monomer in COF synthesis is not yet reported in the surveyed literature, its derivatives hold potential. For instance, conversion of the chloro and nitro groups to other functionalities, such as amines or aldehydes, could yield a molecule with the necessary geometry and reactivity to act as a COF monomer.

The extended π-systems and the presence of donor and acceptor groups in molecules derived from this compound make them interesting candidates for electronic and optical materials. For example, phenazine derivatives, which can be synthesized from related precursors, are known to have applications in organic electronics due to their redox properties and ability to participate in π-stacking. Further functionalization of the phenazine core, which would be dictated by the substitution pattern of the starting materials, could be used to fine-tune the electronic and optical properties of the resulting materials.

Historically and currently, a primary application of nitroaromatic compounds is in the synthesis of pigments and dyes. ontosight.ai The reduction of the nitro group in this compound or its isomers leads to the corresponding anilines. These anilines are crucial intermediates for the production of azo dyes. unb.canih.gov A patent has described the synthesis of 2,5-dimethoxy-4-chloroaniline from 2,5-dimethoxy-4-chloronitrobenzene, highlighting its importance as an intermediate for organic pigments. google.com

The general synthesis of azo dyes involves the diazotization of an aromatic amine, such as a derivative of 1-chloro-2,4-dimethoxy-5-nitroaniline, followed by coupling with an electron-rich aromatic compound. unb.canih.gov The specific substituents on both the diazonium salt and the coupling partner determine the color and properties of the resulting dye.

| Aniline Derivative | Reaction Sequence | Product Class |

| 2,5-dimethoxy-4-chloroaniline | 1. Diazotization (NaNO₂, HCl) 2. Azo coupling with a suitable partner | Azo Pigment |

Biological and Pharmacological Research of 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene Derivatives

Investigation of Potential Biological Activities

Quinazoline (B50416) derivatives are noted for a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comnih.govnih.gov The specific arrangement of substituents on the quinazoline ring system, many of which can be traced back to the precursor molecule, plays a crucial role in determining the potency and selectivity of these biological actions. nih.gov

The quinazoline scaffold is a cornerstone in the development of modern anticancer agents, particularly as kinase inhibitors. nih.gov Derivatives featuring the 6,7-dimethoxy substitution pattern, which can be derived from the parent compound, have shown significant antiproliferative activity. mdpi.com These compounds often target key enzymes involved in cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

Research has demonstrated that various 2,4,6-substituted quinazoline derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines. mdpi.comnih.govscielo.br For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown promising results against lung, colon, and breast cancer cell lines. rsc.org The introduction of different functional groups at various positions on the quinazoline core allows for the fine-tuning of their anticancer efficacy. nih.govnih.gov

| Derivative Class | Target/Cell Line | Key Findings | Source |

|---|---|---|---|

| 4-Anilinoquinazolines | A549 (Lung), H1975 (Lung) | Derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position showed potent antiproliferative activity, surpassing reference drugs in some cases. mdpi.com | mdpi.com |

| Quinazoline-based Pyrimidodiazepines | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | Exhibited high cytostatic and cytotoxic activity; mechanism of action may involve DNA binding. rsc.org | rsc.org |

| Quinazoline-2,4,6-triamines | HCT-15 (Colon), SKOV-3 (Ovarian), MDA-MB-231 (Breast) | Showed higher cytotoxic activity than reference drugs like Gefitinib, with IC50 values ranging from 4.5 to 15.5 μM. researchgate.net | researchgate.net |

Quinazoline derivatives have been extensively investigated for their anti-inflammatory potential. mdpi.comnih.gov These compounds can interfere with inflammatory pathways by inhibiting key enzymes like Cyclooxygenase (COX) or modulating the production of pro-inflammatory cytokines such as TNF-α and various interleukins. tsijournals.comresearchgate.net

The synthesis of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has yielded compounds with significant anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac (B195802) sodium. derpharmachemica.com The nature of the substituent on the quinazoline ring is critical, with bulky groups often enhancing the anti-inflammatory effect. derpharmachemica.com

| Derivative Class | Assay/Model | Key Findings | Source |

|---|---|---|---|

| 2,3-Disubstituted Quinazolones | Carrageenan-induced rat paw edema | A derivative with a β-phenethyl group at position 1 and an ethoxyphenyl group at position 2 showed 55.13% inhibition, higher than phenylbutazone. tsijournals.com | tsijournals.com |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy Quinazolines | In vitro anti-inflammatory assays | Demonstrated potent activity, with one derivative showing an IC50 value of 1.772 µg/ml, highlighting the importance of bulky substituents. derpharmachemica.com | derpharmachemica.com |

| Substituted Pyrrolo-quinazoline Derivatives | In vivo models | Identified as potent anti-inflammatory agents when compared to diclofenac. mdpi.com | mdpi.com |

The quinazoline scaffold is a versatile platform for developing new antibacterial agents effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Derivatives incorporating pharmacologically active groups like morpholine (B109124) or a nitro group have demonstrated a broad spectrum of antimicrobial activity. nih.gov

Studies on 2-substituted quinazolines have led to the identification of compounds with potent, broad-spectrum antibacterial effects. acs.orgnih.gov These molecules have been shown to inhibit essential bacterial processes such as transcription and translation. nih.gov Similarly, various quinazolinone derivatives have shown excellent inhibitory activity against pathogens like E. coli, P. aeruginosa, and S. aureus. nih.govbiomedpharmajournal.org

| Derivative Class | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Source |

|---|---|---|---|

| Triazolo[4,3-c]quinazolines | B. subtilis, S. aureus, C. tropicalis | Effective at concentrations of 10-100 mg/L. nih.gov | nih.gov |

| 2-Substituted Quinazolines | S. pyogenes, K. pneumoniae | Initial compound had MIC of 12-25 μM; optimized derivatives showed improved broad-spectrum activity. nih.gov | nih.gov |

| Quinazolinone Derivatives | E. coli, P. aeruginosa, A. niger, C. albicans | Showed excellent and considerable inhibition against various bacteria and fungi at 50 µg/mL. biomedpharmajournal.org | biomedpharmajournal.org |

Certain quinazoline and quinazolinone derivatives have been identified as potent antioxidants. mdpi.com Their ability to scavenge free radicals is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govnih.gov

Research on 2-substituted quinazolin-4(3H)-ones has shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are crucial for antioxidant capacity. nih.govnih.govresearchgate.net Derivatives with two hydroxyl groups, particularly in the ortho position, not only exhibit strong radical scavenging activity but may also possess metal-chelating properties. nih.govresearchgate.net

| Derivative | Assay | Key Findings | Source |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, CUPRAC | Identified as a potent antioxidant with promising metal-chelating properties. nih.govresearchgate.net | nih.govresearchgate.net |

| 2-(dihydroxy- and methoxy-substituted phenyl)quinazolin-4(3H)-ones | DPPH | Dihydroxy-substituted derivatives showed the most potent radical scavenging activity with EC50 values around 7.2-7.5 μM. nih.gov | nih.gov |

| Vanillin-based Quinazolin-4-ones | DPPH | Most tested compounds showed high to moderate radical scavenging interactions due to electron delocalization or hydrogen donating ability. sapub.org | sapub.org |

Medicinal Chemistry Approaches to Derivative Design

The design of bioactive quinazoline derivatives is heavily reliant on understanding the relationship between their chemical structure and biological activity. Medicinal chemists employ various strategies, such as pharmacophore hybridization and structural modification of the quinazoline core, to enhance potency and selectivity while minimizing potential toxicity. mdpi.comresearchgate.net

SAR studies are fundamental to optimizing the therapeutic potential of quinazoline derivatives. These studies have revealed that the nature and position of substituents on the quinazoline ring system are critical determinants of their pharmacological activity. nih.govresearchgate.net

For Anti-cancer Activity: In EGFR inhibitors, the substitutions at the C6 and C7 positions of the quinazoline core are vital; electron-donating groups like dimethoxy often increase activity. mdpi.com The nature of the group at the C4 position significantly influences binding affinity to the kinase domain. nih.govmdpi.com

For Antibacterial Activity: SAR studies on 2-substituted quinazolines revealed that the quinazoline moiety itself, along with specific side chains, is essential for activity. Replacing the quinazoline core with a simple benzyl (B1604629) group, for example, results in a loss of antibacterial potency. acs.orgnih.gov

For Antioxidant Activity: For 2-phenylquinazolin-4(3H)-ones, SAR analysis indicates that obtaining significant antioxidant activity requires at least one hydroxyl group on the phenyl ring, with ortho or para dihydroxy substitutions being the most effective. nih.govnih.gov

These SAR insights guide the rational design of new derivatives, allowing for the systematic enhancement of desired biological activities.

Scaffold Development for Drug Discovery

In modern drug discovery, the concept of a "privileged scaffold" is of paramount importance. A privileged structure is a molecular framework that can serve as a template for developing ligands for multiple, distinct biological targets. openochem.org These scaffolds are chemically stable, amenable to functionalization at various positions, and often possess favorable pharmacokinetic properties, making them efficient starting points for creating libraries of bioactive compounds. openochem.org

The nitroaromatic framework, including derivatives of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, represents a versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a valuable building block for the synthesis of diverse and complex molecules. encyclopedia.pubresearchgate.net Compounds like this compound serve as key intermediates, providing a foundational structure that can be systematically modified to explore structure-activity relationships (SAR) and optimize biological activity against a specific target. ontosight.ai

A practical example of scaffold development using a related chloronitrobenzene structure is the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents. In this research, the core scaffold, 2-chloro-4-nitrobenzoic acid, undergoes a series of chemical reactions to introduce new functional groups. nih.gov The initial scaffold is first converted to an acid chloride intermediate, which is then reacted with a variety of aliphatic and aromatic amines. nih.gov This process generates a library of derivative compounds where the core structure is maintained, but the peripheral substituents are varied.

These derivatives were then screened for their inhibitory activity against key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase. The findings demonstrated that specific modifications to the scaffold had a significant impact on biological efficacy. For instance, the derivative bearing a 2-methyl-5-nitrophenyl group was identified as the most potent inhibitor against α-glucosidase. nih.gov This systematic approach, starting from a core scaffold and creating a diverse library of analogues, is fundamental to the process of hit-to-lead optimization in drug discovery.

Below is a data table summarizing the structure-activity relationship findings for a selection of the synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as α-glucosidase inhibitors.

| Compound ID | Substituent Group (R) on Benzamide | α-Glucosidase Inhibition (IC₅₀ in µM) |

|---|---|---|

| 5a | 2-Methylphenyl | 0.18 ± 0.007 |

| 5d | 2-Chlorophenyl | 0.29 ± 0.009 |

| 5h | 4-Fluorophenyl | 0.25 ± 0.003 |

| 5k | 2-Nitrophenyl | 0.14 ± 0.001 |

| 5o | 2-Methyl-5-nitrophenyl | 0.09 ± 0.002 |

| Acarbose (Reference) | - | 750.0 ± 1.5 |

Data adapted from research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Biochemical Pathways and Molecular Targets of Action (for derivatives)

The biological activity of many nitroaromatic compounds is intrinsically linked to the chemical reduction of the nitro group. encyclopedia.pub This process, known as bioreduction, is a key activation step that converts the relatively inert parent drug into highly reactive intermediates responsible for its therapeutic effect. scielo.brresearchgate.net This mechanism is particularly relevant for antiparasitic agents, where the unique physiology of the pathogen can be exploited for selective toxicity.

The primary mechanism of action for many nitroaromatic derivatives involves the enzymatic reduction of the nitro group (R-NO₂) to a nitro radical anion (R-NO₂•⁻). researchgate.netresearchgate.net This reaction is often catalyzed by Type I nitroreductases (NTRs), a class of oxygen-insensitive enzymes found in protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) but absent in their mammalian hosts. scielo.br This enzymatic difference provides a therapeutic window, allowing for selective activation of the drug within the parasite.

Following the initial one-electron reduction, the resulting radical anion can undergo further reduction to form cytotoxic nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species. encyclopedia.pubencyclopedia.pub Alternatively, in the presence of molecular oxygen, the nitro radical anion can be re-oxidized back to the parent nitro compound in a process known as "futile cycling." This redox cycling generates superoxide (B77818) radicals (O₂•⁻), leading to significant oxidative stress within the parasite. encyclopedia.pub The accumulation of these reactive intermediates and reactive oxygen species (ROS) can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death. encyclopedia.pub

The primary molecular target for this oxidative assault in trypanosomatids is their unique redox metabolism system. nih.gov Unlike humans, who rely on a glutathione/glutathione reductase system, these parasites depend on a trypanothione/trypanothione reductase (TryR) system to defend against oxidative stress. doi.orgmdpi.com The trypanothione-based pathway is essential for maintaining the parasite's intracellular thiol-redox balance and is a validated target for drug development. mdpi.combenthamdirect.com By overwhelming this defense system with a flood of reactive oxygen species, nitroaromatic derivatives effectively disrupt the parasite's ability to survive.

Research on 2,5-dimethoxy nitrobenzene (B124822) derivatives, which are structurally similar to derivatives of this compound, has directly correlated their electrochemical properties with their biological activity against T. cruzi. researchgate.net The ease with which the nitro group is reduced (measured as reduction potential) is a key determinant of their trypanocidal activity. Compounds that are more easily reduced are more effective at stimulating oxygen consumption in the parasite, indicative of greater ROS production. researchgate.net

The following table illustrates the relationship between the electrochemical reduction potential of 2,5-dimethoxy nitrobenzene derivatives and their effect on oxygen consumption in T. cruzi cell suspensions.

| Compound | Substituent at C-6 | Reduction Potential (Epc, V) | Stimulation of O₂ Consumption (% of control) |

|---|---|---|---|

| DMB | -H | -1.10 | 290 |

| PAC | -COCH₃ | -0.96 | 410 |

| AMD | -CH=NOH | -0.91 | 450 |

| NMD | -CH=N-NH-C(S)-NH₂ | -0.94 | 490 |

Data adapted from Alvarez-Lueje et al., Bioelectrochemistry and Bioenergetics. researchgate.net

Environmental and Biodegradation Studies of 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Environmental Fate and Persistence

There is a lack of specific data on the environmental fate and persistence of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. General principles of environmental chemistry suggest that its persistence will be influenced by factors such as its water solubility, vapor pressure, and susceptibility to abiotic degradation processes like photolysis and hydrolysis. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (methoxy groups) substituents on the aromatic ring will affect its electronic properties and, consequently, its reactivity in the environment. However, without specific studies, its half-life in soil, water, and air remains undetermined.

For a closely related isomer, 1-chloro-2,5-dimethoxy-4-nitrobenzene, it is noted that like many organic compounds, it has the potential to contaminate soil and water if not handled properly. ontosight.ai

Biodegradation Pathways and Microbial Transformation

Specific microbial degradation pathways for this compound have not been elucidated in the available scientific literature. Research on other chlorinated nitroaromatic compounds indicates that biodegradation can be a key transformation process. researchgate.net

No bacterial strains capable of degrading this compound have been identified. For structurally related compounds like 1-chloro-4-nitrobenzene, bacteria have been isolated that can utilize the compound as a sole source of carbon, nitrogen, and energy. nih.gov The degradation of such compounds often involves initial reductive or oxidative attacks on the nitro group or removal of the chlorine atom. nih.gov It is plausible that similar enzymatic machinery could be adapted for the degradation of this compound, but this remains speculative without direct experimental evidence.

As no biodegradation studies for this compound are available, no metabolites have been identified or characterized. The initial transformation products would provide crucial insights into the degradation pathway and the potential for the formation of more or less toxic intermediates.

Ecotoxicological Implications in Research Contexts

Specific ecotoxicological data for this compound is not available. Studies on similar compounds suggest potential for adverse effects on aquatic organisms. ontosight.ai For instance, other chlorinated nitrobenzenes are known to be toxic to aquatic life. lobachemie.com The ecotoxicological profile of this compound would need to be determined through standardized tests on representative aquatic and terrestrial organisms to understand its potential environmental risk.

The following table summarizes the lack of specific data for the target compound:

| Parameter | Finding for this compound |

| Environmental Fate & Persistence | No specific data available. |

| Biodegradation Pathways | Not elucidated. |

| Degrading Bacterial Strains | None identified. |

| Identified Metabolites | None. |

| Ecotoxicological Data | No specific data available. |

Advanced Analytical Methodologies for Research on 1 Chloro 2,4 Dimethoxy 5 Nitrobenzene

Sample Preparation Techniques for Complex Matrices

The accurate analysis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, particularly at trace levels in complex matrices such as environmental or biological samples, necessitates robust sample preparation. The primary goal is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. Modern microextraction techniques are favored for their efficiency, reduced solvent consumption, and high enrichment factors.

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of nitroaromatic compounds from aqueous samples. researchgate.net A sample is passed through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For a compound like this compound, a C18 or polymeric sorbent would likely be effective.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov The analytes partition from the sample matrix into the coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. This method is highly sensitive and suitable for detecting low concentrations of nitroaromatics. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible with both water and the extraction solvent) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. nih.govresearchgate.net After centrifugation, the sedimented organic phase is collected for analysis. researchgate.net This technique is known for its speed, simplicity, and high pre-concentration factors. researchgate.net

A comparison of these techniques for nitroaromatic compound analysis is presented below.

| Parameter | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Principle | Analyte partitions onto a solid sorbent bed. | Analyte partitions into a coated fiber. | Analyte partitions into a dispersed micro-volume of solvent. |

| Solvent Use | Moderate (for elution) | Minimal to none | Low |

| Extraction Time | Moderate | Can be slow to reach equilibrium | Very fast |

| Pre-concentration | Good to excellent | Excellent | Excellent |

| Automation | Easily automated | Easily automated | More difficult to automate |

| Applicability | Aqueous and some organic samples | Aqueous and gaseous samples | Primarily aqueous samples |

Chromatographic Separation Techniques for Trace Analysis

Chromatography is essential for separating this compound from other components in a sample prior to its detection and quantification. Gas and liquid chromatography are the most powerful and commonly used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The method provides excellent separation and definitive identification based on both retention time and mass spectrum.

For the analysis of nitroaromatic compounds, a non-polar or medium-polarity capillary column, such as a DB-5MS, is typically used. nih.gov The mass spectrometer is often operated in electron impact (EI) ionization mode. The resulting mass spectrum for this compound would be expected to show a distinct molecular ion peak (m/z 217) and characteristic fragmentation patterns, likely involving the loss of the nitro group (-NO2, 46 amu) and methoxy (B1213986) groups (-OCH3, 31 amu). For enhanced sensitivity and selectivity, especially in complex matrices, electron-capture negative ionization (ECNI) can be employed, as nitroaromatic compounds have a high affinity for electrons. nih.gov